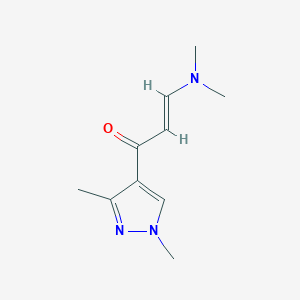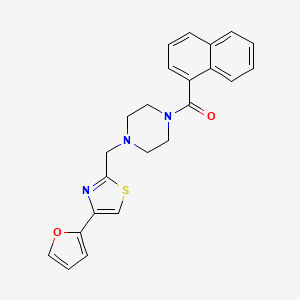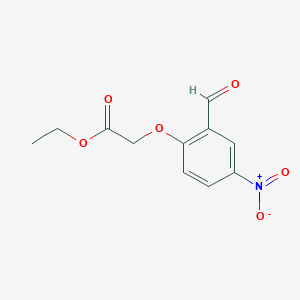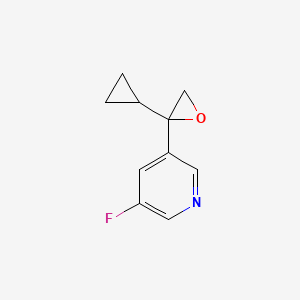![molecular formula C19H15FN8O4 B2537029 (5-Nitrofuran-2-yl)-[4-(3-(4-Fluorphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanon CAS No. 941919-80-8](/img/structure/B2537029.png)
(5-Nitrofuran-2-yl)-[4-(3-(4-Fluorphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C19H15FN8O4 and its molecular weight is 438.379. The purity is usually 95%.
BenchChem offers high-quality (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Verbindungen, die das 1,2,3-Triazolo[4,5-d]pyrimidin-Grundgerüst enthalten, haben eine signifikante Antitumoraktivität gezeigt . Sie können mit verschiedenen Zielrezeptoren interagieren, was sie zu potenziellen Kandidaten für die Entwicklung neuer Antitumormedikamente macht .
Antibakterielle Aktivität
1,2,4-Triazole, die Teil der Struktur der Verbindung sind, sind bekannt für ihre potente antimikrobielle Aktivität . Dies macht die Verbindung zu einem potenziellen Kandidaten für die Entwicklung neuer antibakterieller Wirkstoffe, insbesondere angesichts der zunehmenden mikrobiellen Resistenz .
Analgetische und entzündungshemmende Aktivität
Das 1,2,3-Triazolo[4,5-d]pyrimidin-Grundgerüst der Verbindung und seine Derivate wurden mit analgetischen und entzündungshemmenden Aktivitäten in Verbindung gebracht . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Schmerzen und Entzündungen hin .
Antioxidative Aktivität
Das 1,2,3-Triazolo[4,5-d]pyrimidin-Grundgerüst wurde auch mit antioxidativer Aktivität in Verbindung gebracht . Antioxidantien sind entscheidend für die Neutralisierung schädlicher freier Radikale im Körper, was auf potenzielle gesundheitliche Vorteile dieser Verbindung hindeutet .
Antivirale Aktivität
Das 1,2,3-Triazolo[4,5-d]pyrimidin-Grundgerüst der Verbindung wurde mit antiviraler Aktivität in Verbindung gebracht . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antiviraler Medikamente hin .
Enzyminhibition
Es wurde festgestellt, dass Verbindungen mit dem 1,2,3-Triazolo[4,5-d]pyrimidin-Grundgerüst verschiedene Enzyme hemmen, darunter Carboanhydrase, Cholinesterase, alkalische Phosphatase, Anti-Lipase und Aromatase . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit diesen Enzymen hin .
Antituberkulosemittel
Das 1,2,3-Triazolo[4,5-d]pyrimidin-Grundgerüst und seine Derivate haben sich als potenzielle Antituberkulosemittel erwiesen . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Tuberkulose hin .
LSD1-Inhibitoren
Das [1,2,3]Triazolo[4,5-d]pyrimidin-Grundgerüst kann als Vorlage für die Entwicklung neuer LSD1-Inhibitoren verwendet werden . LSD1 ist eine Histondemethylase, und ihre Inhibition wurde mit potenziellen therapeutischen Anwendungen bei der Krebsbehandlung in Verbindung gebracht .
Wirkmechanismus
Target of Action
The compound contains a triazolopyrimidine moiety, which is a common structure in many bioactive compounds . Compounds with this structure often bind with high affinity to multiple receptors , suggesting that this compound could have multiple targets.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Compounds with a triazolopyrimidine structure often work by binding to their target receptors and modulating their activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the structural features of the compound, it could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its specific chemical structure. The presence of a fluorophenyl group could potentially enhance the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Compounds with a triazolopyrimidine structure often have diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .
Eigenschaften
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN8O4/c20-12-1-3-13(4-2-12)27-18-16(23-24-27)17(21-11-22-18)25-7-9-26(10-8-25)19(29)14-5-6-15(32-14)28(30)31/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKMXYFHQVHBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(O5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B2536947.png)
![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2536949.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2536950.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2536954.png)
![7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2536955.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2536956.png)
![Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2536957.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2536961.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2536965.png)

![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2536968.png)
